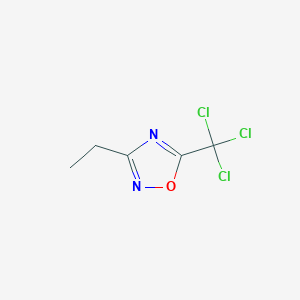

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

“3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole” is a compound that contains a trichloromethyl group and an oxadiazole ring . The trichloromethyl group is a functional group that has the formula –CCl3, derived from the methyl group (which has the formula –CH3) by replacing each hydrogen atom with a chlorine atom . Compounds with this group are a subclass of the organochlorines .

Molecular Structure Analysis

The molecule contains a total of 17 atoms: 6 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 3 Chlorine atoms . The trichloromethyl group contributes significantly to the electronegativity of the compound .Wissenschaftliche Forschungsanwendungen

Building Block in Medicinal Chemistry

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole and its derivatives are versatile building blocks in medicinal chemistry. A straightforward route for preparing derivatives, where the trichloromethyl and/or ester functionalities are displaced by various nucleophiles, has been established. These derivatives form a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazoles, capable of being integrated into biologically relevant molecules, suggesting their potential in drug design and synthesis (Ž. Jakopin, 2018).

Synthesis and Application in Pharmaceuticals and Agrochemicals

The compound is involved in the synthesis of oxadiazoles, which find broad application in pharmaceuticals and agrochemical products. A reported convenient synthesis utilizes 3-trichloromethyl-1,2,4-oxadiazoles from trichloroacetoamidoxime, indicating its utility in producing a variety of oxadiazole-based compounds (L. C. Bretanha et al., 2009).

Exploration of Alkoxy-1,2,4-oxadiazoles

Research on 5-Ethoxy-3-(trichloromethyl)-1,2,4-oxadiazole aimed to explore the chemistry of alkoxy-1,2,4-oxadiazoles and their potential antifungal activity. This exploration helps understand the isosteric effects of replacing sulfur with oxygen in these compounds, contributing to the development of new antifungal agents (V. Narayanan & J. Bernstein, 1966).

Ultrasound-Promoted Synthesis

The synthesis of 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles using ultrasound irradiation presents an alternative, efficient method. This method yields better results in terms of reaction times and product yields compared to conventional synthesis, demonstrating the potential for more efficient production of these compounds (L. C. Bretanha et al., 2011).

Energetic Compounds Development

The synthesis and characterization of di- and trinitromethyl-1,2,4-oxadiazoles, including their potassium, barium, and ammonium salts, highlight the application of these compounds in energetic materials. These compounds show good detonation performance, indicating their potential use in explosives and propellants (Tobias S. Hermann et al., 2018).

Eigenschaften

IUPAC Name |

3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3N2O/c1-2-3-9-4(11-10-3)5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWLXADFMKMURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)

![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)